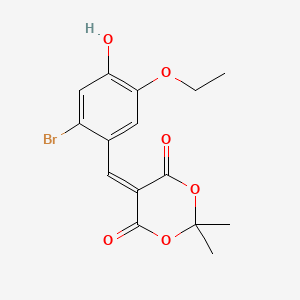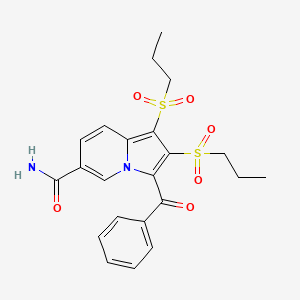
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as BDMBD, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field.
Mécanisme D'action
The mechanism of action of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the mitochondrial respiratory chain complex, leading to the production of reactive oxygen species (ROS) and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce the expression of certain genes that are involved in the regulation of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is its potential as a cancer treatment option. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field. However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information on the long-term effects of this compound on human health.
Orientations Futures
There are several future directions that can be explored in the field of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione research. One of the major directions is the development of this compound-based cancer treatments. Researchers can also explore the potential of this compound in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Further studies can also be conducted to understand the long-term effects of this compound on human health.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies. Its potential applications in scientific research, particularly in the field of cancer research, make it a subject of interest for researchers in the field. However, further studies are needed to fully understand the potential of this compound and its long-term effects on human health.
Méthodes De Synthèse
The synthesis of 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves the reaction of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a pure product.
Applications De Recherche Scientifique
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied extensively for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO6/c1-4-20-12-6-8(10(16)7-11(12)17)5-9-13(18)21-15(2,3)22-14(9)19/h5-7,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVCMYLXAQQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)OC(OC2=O)(C)C)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-benzyl-2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6016691.png)
![2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6016700.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6016713.png)
![(cyclopropylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6016721.png)
![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![N-(4-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6016753.png)
![methyl N-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)alaninate](/img/structure/B6016755.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6016759.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6016778.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)
